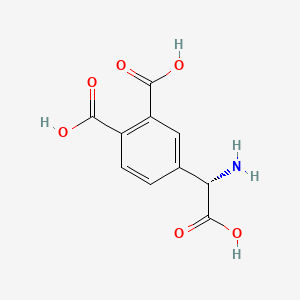

(S)-3,4-Dcpg

Beschreibung

Eigenschaften

IUPAC Name |

4-[(S)-amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581628 | |

| Record name | (S)-3,4-DCPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201730-11-2 | |

| Record name | (S)-3,4-DCPG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201730-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3,4-DCPG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DCPG, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y53JA9W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Deep Dive into its Mechanism of Action at the mGluR8 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) on the metabotropic glutamate receptor 8 (mGluR8). (S)-3,4-DCPG is a potent and selective agonist for the mGluR8 receptor, a member of the group III metabotropic glutamate receptors.[1] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[2] Understanding the intricate interaction between (S)-3,4-DCPG and mGluR8 is pivotal for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Quantitative Analysis of (S)-3,4-DCPG and mGluR8 Interaction

The following table summarizes the key quantitative data characterizing the binding and functional potency of (S)-3,4-DCPG at the mGluR8 receptor.

| Parameter | Value | Cell/Tissue Preparation | Reference |

| EC50 | 31 ± 2 nM | AV12-664 cells expressing human mGluR8a | [3] |

| EC50 (high-affinity component) | 1.3 ± 0.2 µM | Neonatal rat spinal cord (fDR-VRP depression) | [3] |

| EC50 (low-affinity component) | 391 ± 81 µM | Neonatal rat spinal cord (fDR-VRP depression) | |

| Selectivity | >100-fold over mGlu1-7 | Cloned human mGlu1-8 receptors | |

| KD (for antagonist MAP4) | 5.4 ± 1.5 µM | Neonatal rat spinal cord (antagonism of (S)-3,4-DCPG effect) | |

| KD (for antagonist (RS)-3,4-MDCPG) | 5.0 ± 0.4 µM | Neonatal rat spinal cord (antagonism of (S)-3,4-DCPG effect) |

Core Mechanism of Action: Signaling Pathways

Activation of the mGluR8 receptor by (S)-3,4-DCPG initiates a cascade of intracellular signaling events. As a Group III mGlu receptor, mGluR8 is predominantly coupled to the Gi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently dampens the activity of protein kinase A (PKA).

Furthermore, the dissociation of the G-protein βγ subunits from the α subunit allows them to directly modulate the activity of various ion channels. A key downstream effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, mGluR8 activation can inhibit voltage-gated calcium channels (VGCCs), particularly N- and L-type channels, thereby reducing calcium influx and subsequent neurotransmitter release.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of (S)-3,4-DCPG's action on mGluR8.

Cell Culture and Transfection for In Vitro Assays

-

Cell Line: AV12-664 cells are commonly used.

-

Transfection: Cells are co-transfected with plasmids encoding for the human mGluR8a receptor and a rat glutamate/aspartate transporter. This co-expression is crucial to ensure adequate glutamate concentration at the receptor for studying its function.

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents at 37°C in a humidified atmosphere with 5% CO2.

Functional Assays: Measurement of Intracellular Signaling

-

Adenylyl Cyclase Activity Assay:

-

Cells expressing mGluR8 are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Forskolin is added to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Cells are then treated with varying concentrations of (S)-3,4-DCPG.

-

The reaction is stopped, and intracellular cAMP levels are measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The inhibitory effect of (S)-3,4-DCPG on forskolin-stimulated cAMP production is quantified to determine its EC50 value.

-

Electrophysiological Recordings in Spinal Cord Preparations

-

Preparation: The spinal cord is isolated from neonatal rats and placed in an artificial cerebrospinal fluid (aCSF) bath.

-

Stimulation: A dorsal root is stimulated to evoke a ventral root potential (VRP).

-

Recording: The fast component of the dorsal root-evoked ventral root potential (fDR-VRP) is recorded from a ventral root using a suction electrode.

-

Drug Application: (S)-3,4-DCPG is bath-applied at various concentrations.

-

Analysis: The depression of the fDR-VRP amplitude by (S)-3,4-DCPG is measured to construct a concentration-response curve and determine EC50 values. Antagonists like MAP4 can be co-applied to confirm the involvement of group III mGlu receptors.

References

- 1. (S)-3,4-DCPG | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3,4-Dicarboxyphenylglycine (DCPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties

(S)-3,4-DCPG is a phenylglycine derivative characterized by the presence of two carboxylic acid groups on the phenyl ring. The "(S)" designation indicates the stereochemistry at the chiral alpha-carbon of the glycine moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-2-(3,4-dicarboxyphenyl)ethanoic acid |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol [1][2] |

| CAS Number | 201730-11-2[1][2] |

| PubChem CID | 16062593[1] |

| SMILES | OC(=O)c1cc(ccc1C(=O)O)--INVALID-LINK--C(=O)O |

| InChI Key | IJVMOGKBEVRBPP-ZETCQYMHSA-N |

Physicochemical Properties

| Property | Value |

| Purity | >95% (typically ≥98%) |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 25 mM). |

| Storage | Store at room temperature, desiccated. |

Synthesis of (S)-3,4-DCPG

The enantioselective synthesis of (S)-3,4-DCPG is crucial for its specific biological activity. Several synthetic strategies have been proposed, primarily focusing on establishing the correct stereochemistry at the α-carbon. Below is a representative, detailed experimental protocol for a plausible synthetic route.

Representative Synthetic Workflow

Caption: A representative workflow for the synthesis of (S)-3,4-DCPG.

Detailed Experimental Protocol (Representative)

Step 1: Protection of the Amino Group of L-Phenylglycine

-

Dissolve L-phenylglycine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 9-10.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture at room temperature.

-

Stir the mixture for 12-24 hours at room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

-

Extract the product, N-Boc-L-phenylglycine, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Friedel-Crafts Acylation

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C.

-

Slowly add a solution of phthalic anhydride in the same solvent to the suspension.

-

Add a solution of N-Boc-L-phenylglycine in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Oxidation to Dicarboxylic Acid

-

Dissolve the product from the previous step in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Add a solution of a strong oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-wise while monitoring the reaction temperature.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite).

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the N-Boc protected (S)-3,4-dicarboxyphenylglycine.

Step 4: Deprotection and Purification

-

Dissolve the N-Boc protected compound in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid, TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the crude (S)-3,4-DCPG by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final product.

Biological Activity and Signaling Pathways

(S)-3,4-DCPG is a highly potent and selective agonist for the metabotropic glutamate receptor 8a (mGluR8a), a member of the Group III mGluRs. It displays over 100-fold selectivity for mGluR8a over other mGlu receptor subtypes.

Mechanism of Action

mGluR8 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gi/o protein. The activation of mGluR8 by (S)-3,4-DCPG initiates a signaling cascade that leads to the inhibition of neurotransmitter release from presynaptic terminals.

Caption: Signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.

The binding of (S)-3,4-DCPG to the presynaptic mGluR8 receptor leads to the dissociation of the Gi/o protein into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces calcium influx, a critical step for neurotransmitter vesicle fusion and release. The activation of GIRK channels leads to potassium efflux, hyperpolarization of the presynaptic membrane, and a further reduction in neurotransmitter release.

Therapeutic Potential

The ability of (S)-3,4-DCPG to selectively activate mGluR8 and thereby reduce excessive glutamate release has made it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. Research suggests that mGluR8 agonists may have therapeutic potential in conditions characterized by glutamatergic hyperexcitability, including:

-

Epilepsy: By reducing presynaptic glutamate release, (S)-3,4-DCPG can dampen excessive neuronal firing and has shown anticonvulsant effects in preclinical models.

-

Anxiety Disorders: The modulation of glutamate transmission in brain regions like the amygdala suggests a potential role for mGluR8 agonists in anxiolytic therapies.

-

Pain: mGluR8 is involved in the modulation of pain signaling in the spinal cord and higher brain centers.

-

Neurodegenerative Diseases: By reducing excitotoxicity, a process implicated in neuronal cell death in diseases like Parkinson's and Alzheimer's, mGluR8 agonists may offer neuroprotective benefits.

Conclusion

(S)-3,4-DCPG is a powerful and selective pharmacological tool for investigating the function of the mGluR8 receptor. Its well-defined chemical structure, established synthetic routes, and specific mechanism of action make it an invaluable compound for researchers in the field of neuroscience. Further exploration of the therapeutic potential of mGluR8 agonists like (S)-3,4-DCPG holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

References

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Technical Guide to its Binding Affinity and Functional Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and functional characteristics of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document summarizes key quantitative data, details common experimental methodologies, and visualizes the relevant biological and experimental pathways.

Quantitative Data Summary

(S)-3,4-DCPG is distinguished by its high potency and remarkable selectivity for the mGluR8 subtype over other metabotropic glutamate receptors. The following tables summarize the available quantitative data for its functional potency (EC50/IC50) and binding affinity (Kd).

| Ligand | Receptor Subtype | Parameter | Value | Cell Line/Preparation | Reference |

| (S)-3,4-DCPG | Human mGluR8a | EC50 | 31 ± 2 nM | AV12-664 cells | [1] |

| Human mGluR1-7 | EC50/IC50 | > 3.5 µM | AV12-664 cells | [1] | |

| Rat (High-affinity site) | EC50 | 1.3 ± 0.2 µM | Neonatal rat spinal cord | [1] | |

| Rat (Low-affinity site) | EC50 | 391 ± 81 µM | Neonatal rat spinal cord | [1] | |

| (RS)-3,4-MDCPG | Rat (High-affinity site, presumed mGluR8) | Kd | 5.0 ± 0.4 µM | Neonatal rat spinal cord | [1] |

Table 1: Functional Potency and Binding Affinity of (S)-3,4-DCPG and related compounds.

Signaling Pathway of (S)-3,4-DCPG at mGluR8

Metabotropic glutamate receptor 8, a member of the Group III mGluRs, is coupled to the Gi/o family of G-proteins. Upon activation by an agonist such as (S)-3,4-DCPG, a signaling cascade is initiated that ultimately leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is a key mechanism for modulating neuronal excitability.

Experimental Protocols

The characterization of (S)-3,4-DCPG's binding affinity and functional potency relies on a suite of established in vitro assays. Below are detailed methodologies for three key experimental approaches.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as (S)-3,4-DCPG, by measuring its ability to displace a radiolabeled ligand from the target receptor.

a. Membrane Preparation:

-

Cells or tissues expressing the mGluR of interest are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.

b. Assay Procedure:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-L-AP4 for Group III mGluRs) with the prepared cell membranes.

-

Add increasing concentrations of the unlabeled test compound ((S)-3,4-DCPG).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand and is subtracted from the total binding to yield specific binding.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

a. Membrane Preparation:

-

Membranes are prepared as described for the radioligand binding assay.

b. Assay Procedure:

-

In a 96-well plate, add the prepared membranes, GDP (to enhance the agonist-stimulated signal), and varying concentrations of the agonist ((S)-3,4-DCPG).

-

Pre-incubate the mixture at 30°C for approximately 15 minutes.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

c. Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

-

Specific binding is plotted against the logarithm of the agonist concentration.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of mGluR8 activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

a. Cell Culture and Treatment:

-

Culture cells stably expressing the mGluR8 receptor in a suitable medium.

-

On the day of the assay, pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase basal cAMP levels (as mGluR8 activation is inhibitory).

-

Concurrently, treat the cells with varying concentrations of (S)-3,4-DCPG.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

b. cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

The amount of cAMP in the cell lysate is then quantified using a commercially available kit, often based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.

c. Data Analysis:

-

The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by (S)-3,4-DCPG is plotted.

-

The IC50 value (the concentration of agonist that causes 50% of the maximal inhibition) is determined using non-linear regression.

This technical guide provides a foundational understanding of the key pharmacological properties of (S)-3,4-DCPG and the experimental approaches used to elucidate them. For further details, consulting the primary literature is recommended.

References

A Tale of Two Stereoisomers: Unraveling the Distinct Pharmacological Profiles of (S)-3,4-DCPG and (R)-3,4-DCPG

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of stereoisomers, molecules with identical chemical formulas and bond structures but different three-dimensional arrangements of atoms, is a cornerstone of modern pharmacology. The subtle yet profound differences in their spatial orientation can lead to vastly different interactions with biological targets, resulting in unique therapeutic effects and side-effect profiles. This technical guide delves into the striking stereoselectivity of 3,4-dicarboxyphenylglycine (3,4-DCPG), focusing on the distinct activities of its (S) and (R) enantiomers. While the (S)-isomer has emerged as a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), its (R)-counterpart displays a contrasting affinity for ionotropic AMPA receptors. This document provides a comprehensive overview of their pharmacological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative Analysis of Stereoisomer Activity

The pharmacological divergence of (S)-3,4-DCPG and (R)-3,4-DCPG is most evident in their potency and selectivity at different glutamate receptor subtypes. The following tables summarize the available quantitative data, highlighting the remarkable specificity of each stereoisomer.

Table 1: Potency of (S)-3,4-DCPG at Metabotropic Glutamate Receptors (mGluRs)

| Receptor Subtype | Agonist Activity (EC50/IC50) | Reference |

| mGluR8a | 31 ± 2 nM | [1] |

| mGluR1-7 | > 3.5 µM | [1] |

Table 2: Potency of (R)-3,4-DCPG at Ionotropic and Metabotropic Glutamate Receptors

| Receptor Subtype | Antagonist Activity (Apparent Kd/IC50) | Reference |

| AMPA Receptor | 77 µM (apparent Kd) | |

| NMDA Receptor | Weak activity | [2] |

| Kainate Receptor | Little to no activity | [2] |

| mGluR Subtypes | Data not available in the public domain |

Experimental Protocols

The characterization of the distinct activities of (S)- and (R)-3,4-DCPG relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Functional Activity at Cloned Human mGluRs

The potency and selectivity of (S)-3,4-DCPG were determined using a functional assay in a cell line expressing individual human mGluR subtypes.

Cell Line: AV12-664 cells stably co-expressing a specific human mGluR subtype (mGluR1 through mGluR8) and a rat glutamate/aspartate transporter.

Methodology: Forskolin-induced cAMP Accumulation Assay

-

Cell Culture: AV12-664 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and appropriate antibiotics to maintain selection for the expressed receptors.

-

Cell Plating: Cells are seeded into 96-well plates and grown to a confluent monolayer.

-

Assay Buffer: The growth medium is replaced with a Krebs-bicarbonate buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of (S)-3,4-DCPG for a defined period.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells to stimulate cAMP production.

-

Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are then quantified using a suitable method, such as a competitive binding assay with a labeled cAMP analog or a commercially available cAMP assay kit.

-

Data Analysis: The ability of (S)-3,4-DCPG to inhibit forskolin-stimulated cAMP accumulation (for Gi/o-coupled receptors like mGluR8) or to stimulate cAMP accumulation (for Gs-coupled receptors) is measured. The data are fitted to a sigmoidal dose-response curve to determine the EC50 or IC50 values.

Electrophysiological Characterization of AMPA Receptor Antagonism

The AMPA receptor antagonist activity of (R)-3,4-DCPG was characterized using electrophysiological recordings from neonatal rat spinal cord preparations.

Preparation: Isolated spinal cord from neonatal rats (P0-P4).

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Dissection and Slicing: The spinal cord is dissected in ice-cold artificial cerebrospinal fluid (aCSF) and transverse slices are prepared using a vibratome.

-

Recording Chamber: The slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Neuron Identification: Motoneurons in the ventral horn are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Recording: A borosilicate glass pipette filled with an internal solution is used to form a high-resistance seal with the membrane of a motoneuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Agonist Application: AMPA is applied locally to the neuron to evoke an inward current.

-

Antagonist Application: After obtaining a stable baseline AMPA-evoked current, (R)-3,4-DCPG is bath-applied at increasing concentrations.

-

Data Acquisition and Analysis: The reduction in the amplitude of the AMPA-evoked current in the presence of the antagonist is measured. The apparent dissociation constant (Kd) is determined using Schild analysis, which involves plotting the log of (concentration ratio - 1) against the log of the antagonist concentration.

Signaling Pathways and Experimental Workflows

The distinct pharmacological activities of the 3,4-DCPG stereoisomers are a direct consequence of their interaction with different receptor types that trigger separate downstream signaling cascades.

(S)-3,4-DCPG and the mGluR8 Signaling Pathway

Activation of the Gi/o-coupled mGluR8 by (S)-3,4-DCPG initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Caption: Signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.

Experimental Workflow for Assessing mGluR8 Signaling

A common workflow to investigate the signaling cascade initiated by (S)-3,4-DCPG involves a series of in vitro assays.

Caption: Experimental workflow for characterizing mGluR8 signaling.

(R)-3,4-DCPG and AMPA Receptor Blockade

In contrast to its stereoisomer, (R)-3,4-DCPG acts as an antagonist at AMPA receptors, which are ligand-gated ion channels. By binding to the receptor, it prevents the influx of sodium and calcium ions that would normally occur upon activation by glutamate, thereby inhibiting excitatory neurotransmission.

Caption: Mechanism of AMPA receptor antagonism by (R)-3,4-DCPG.

Conclusion

The stereoisomers of 3,4-dicarboxyphenylglycine provide a compelling example of the importance of stereochemistry in drug design and development. (S)-3,4-DCPG has been established as a valuable research tool for probing the function of mGluR8, a receptor implicated in various neurological and psychiatric disorders. Its high potency and selectivity make it a lead compound for the development of novel therapeutics. Conversely, the AMPA receptor antagonist activity of (R)-3,4-DCPG, while less potent, highlights a completely different pharmacological profile. This stark divergence in activity underscores the necessity of carefully characterizing individual stereoisomers to fully understand their therapeutic potential and to avoid unintended off-target effects. Further research to elucidate the activity of (R)-3,4-DCPG at mGluR subtypes would provide a more complete picture of the pharmacological landscape of this interesting pair of molecules.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Role of mGluR8 Activation by (S)-3,4-DCPG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 8 (mGluR8), a presynaptic Group III mGluR, plays a crucial role in modulating neurotransmission and has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. The selective agonist (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) has been instrumental in elucidating the physiological functions of mGluR8. This technical guide provides a comprehensive overview of the physiological effects of mGluR8 activation by (S)-3,4-DCPG, detailing its impact on synaptic transmission and its therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to mGluR8 and (S)-3,4-DCPG

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR8 receptor is a member of the Group III mGluRs, which are typically located on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gi/o proteins.

(S)-3,4-DCPG is a potent and selective agonist for the mGluR8a subtype, with an EC50 of 31 nM.[1][2] It exhibits over 100-fold selectivity for mGluR8a over other mGluR subtypes (mGluR1-7), making it an invaluable pharmacological tool for studying the specific roles of mGluR8.[1]

Physiological Roles of mGluR8 Activation

Activation of mGluR8 by (S)-3,4-DCPG has been shown to have a range of physiological effects, primarily stemming from its ability to inhibit the release of glutamate and other neurotransmitters from presynaptic terminals. These effects have been implicated in various physiological and pathological processes.

Modulation of Synaptic Transmission

The primary physiological role of presynaptic mGluR8 activation is the inhibition of neurotransmitter release. By activating Gi/o proteins, mGluR8 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a reduction in the probability of neurotransmitter release.

In the neonatal rat spinal cord, (S)-3,4-DCPG has been shown to depress the fast component of the dorsal root-evoked ventral root potential, indicating an inhibition of synaptic transmission at primary afferent terminals.[1] Similarly, in the lateral amygdala, (S)-3,4-DCPG attenuates synaptic transmission from sensory afferents, suggesting a powerful inhibitory control over this brain region involved in fear and emotional learning.[3]

Neuroprotection and Anticonvulsant Activity

The inhibitory effect of mGluR8 activation on glutamate release underlies its neuroprotective and anticonvulsant properties. Excessive glutamate release is a key factor in excitotoxicity, a process that contributes to neuronal damage in various neurological conditions. By dampening glutamate release, (S)-3,4-DCPG can protect neurons from excitotoxic insults.

Role in Neurological and Psychiatric Disorders

Dysregulation of mGluR8 function has been linked to several neurological and psychiatric disorders. Pharmacological studies using (S)-3,4-DCPG have provided evidence for its therapeutic potential in:

-

Anxiety and Fear: Injections of (S)-3,4-DCPG into the amygdala have been shown to dose-dependently inhibit both the acquisition and expression of conditioned fear, as measured by the fear-potentiated startle response. However, central administration into the basolateral amygdala or hippocampus did not show anxiolytic-like effects in the conflict drinking Vogel test in rats.

-

Addiction: Intra-accumbal administration of (S)-3,4-DCPG has been found to decrease the acquisition of morphine-induced conditioned place preference in a dose-dependent manner, suggesting a role for mGluR8 in modulating the rewarding properties of opioids.

-

Parkinson's Disease: While not effective in acute models, (S)-3,4-DCPG has been shown to reverse motor deficits in prolonged models of Parkinson's disease, indicating a potential therapeutic role in this neurodegenerative disorder.

-

Autism Spectrum Disorder (ASD): In a rat model of ASD induced by prenatal valproic acid exposure, (S)-3,4-DCPG enhanced long-term potentiation (LTP) in the hippocampus and reversed deficits in social novelty preference.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of (S)-3,4-DCPG with mGluR8 and its effects in various experimental models.

Table 1: Potency and Selectivity of (S)-3,4-DCPG

| Receptor Subtype | Agonist/Antagonist Activity | EC50/IC50 | Reference |

|---|---|---|---|

| mGluR8a | Agonist | 31 nM | |

| mGluR1-7 | Agonist | >3.5 µM | |

| hmGluR4a | Agonist | 5.2 µM | |

| hmGluR6 | Agonist | 4.7 µM | |

| hmGluR7b | Agonist | 185 µM |

| hmGluR8a | Agonist | 0.2 µM | |

Table 2: Effects of (S)-3,4-DCPG on Synaptic Transmission in Neonatal Rat Spinal Cord

| Parameter | Effect | EC50 (High-affinity) | EC50 (Low-affinity) | Reference |

|---|

| fDR-VRP Depression | Biphasic | 1.3 ± 0.2 µM | 391 ± 81 µM | |

Table 3: Behavioral Effects of (S)-3,4-DCPG

| Behavioral Model | Species | Administration Route | Dose | Effect | Reference |

|---|---|---|---|---|---|

| Fear-Potentiated Startle | Rat | Intra-amygdala | Dose-dependent | Inhibition of acquisition and expression | |

| Conflict Drinking (Vogel Test) | Rat | Intra-amygdala/hippocampus | 10, 50, 100 nmol/rat | No anticonflict effect | |

| Morphine-Induced CPP | Rat | Intra-NAc | 0.3, 3 µ g/0.5 µL | Decreased acquisition |

| Aggressive Behavior (with (RS)-3,4-DCPG) | Mouse | Intraperitoneal | 5, 10, 20 mg/kg | No significant behavioral changes | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record synaptic currents and potentials from neurons to assess the effect of (S)-3,4-DCPG on synaptic transmission.

Materials:

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - aCSF)

-

Recording aCSF (oxygenated)

-

Intracellular solution (e.g., K-gluconate based)

-

Vibratome or tissue chopper

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Microscope with DIC optics

-

Borosilicate glass capillaries for patch pipettes

-

(S)-3,4-DCPG

Protocol:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly dissect the brain region of interest (e.g., amygdala, hippocampus, spinal cord).

-

Mount the tissue on a vibratome stage and cut slices (e.g., 300-400 µm thick) in ice-cold, oxygenated slicing solution.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Visually identify a neuron using DIC optics.

-

Approach the neuron with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).

-

Bath-apply (S)-3,4-DCPG at the desired concentration and record the changes in synaptic activity.

-

Wash out the drug to observe recovery.

-

Fear-Potentiated Startle

Objective: To assess the effect of (S)-3,4-DCPG on conditioned fear.

Materials:

-

Startle response system with a sound-attenuating chamber

-

Shock generator

-

Animal holders

-

(S)-3,4-DCPG and vehicle solution

-

Intracranial cannulae (if applicable)

Protocol:

-

Habituation:

-

Place the animal in the startle chamber and allow it to acclimate for a defined period (e.g., 5-10 minutes).

-

Present a series of acoustic startle stimuli alone to establish a baseline startle response.

-

-

Conditioning:

-

Present a neutral conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 3-5 seconds).

-

At the termination of the CS, deliver a mild foot shock (unconditioned stimulus, US).

-

Repeat the CS-US pairings for a set number of trials.

-

-

Testing (Acquisition):

-

Administer (S)-3,4-DCPG or vehicle prior to the conditioning session.

-

On the following day, place the animal in the startle chamber.

-

Present the acoustic startle stimulus alone and in the presence of the CS.

-

Measure the startle amplitude in both conditions. Fear-potentiated startle is calculated as the increase in startle amplitude in the presence of the CS compared to the startle-alone trials.

-

-

Testing (Expression):

-

Conduct the conditioning as described above without any drug administration.

-

Prior to the testing session on the following day, administer (S)-3,4-DCPG or vehicle.

-

Measure the fear-potentiated startle as described above.

-

Conditioned Place Preference (CPP)

Objective: To evaluate the effect of (S)-3,4-DCPG on the rewarding properties of a drug of abuse.

Materials:

-

CPP apparatus with at least two distinct compartments

-

Drug of abuse (e.g., morphine) and vehicle

-

(S)-3,4-DCPG and vehicle

-

Intracranial cannulae (if applicable)

Protocol:

-

Pre-conditioning (Baseline Preference):

-

Place the animal in the central compartment of the CPP apparatus and allow it to freely explore all compartments for a set duration (e.g., 15 minutes).

-

Record the time spent in each compartment to determine any initial preference.

-

-

Conditioning (Acquisition):

-

On conditioning days, administer the drug of abuse (e.g., morphine) and immediately confine the animal to one of the compartments (typically the non-preferred one) for a specific period (e.g., 30-45 minutes).

-

On alternate days, administer the vehicle and confine the animal to the other compartment.

-

To test the effect of (S)-3,4-DCPG on acquisition, administer it prior to the drug of abuse on conditioning days.

-

-

Post-conditioning (Test):

-

After the conditioning phase, place the animal in the central compartment and allow it to freely explore the entire apparatus.

-

Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

-

-

Testing (Expression):

-

Conduct the conditioning as described above without (S)-3,4-DCPG administration.

-

Prior to the post-conditioning test, administer (S)-3,4-DCPG.

-

Measure the time spent in each compartment to assess the effect on the expression of CPP.

-

c-Fos Immunohistochemistry

Objective: To identify neuronal populations activated by (S)-3,4-DCPG.

Materials:

-

(S)-3,4-DCPG and vehicle

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryoprotectant solution (e.g., 30% sucrose in PBS)

-

Vibratome or cryostat

-

Primary antibody against c-Fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope

Protocol:

-

Tissue Preparation:

-

Administer (S)-3,4-DCPG or vehicle to the animal.

-

At a specific time point after administration (e.g., 2 hours), deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.

-

Dissect the brain and post-fix it in 4% PFA overnight.

-

Transfer the brain to a cryoprotectant solution until it sinks.

-

Cut coronal or sagittal sections (e.g., 40 µm thick) using a vibratome or cryostat.

-

-

Staining:

-

Wash the free-floating sections in PBS.

-

Quench endogenous peroxidase activity with a solution of hydrogen peroxide in PBS.

-

Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the color reaction using the DAB substrate.

-

-

Analysis:

-

Mount the stained sections on slides, dehydrate, and coverslip.

-

Examine the sections under a microscope and quantify the number of c-Fos-positive cells in the brain regions of interest.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGluR8 Activation

Activation of the presynaptic mGluR8 by glutamate or an agonist like (S)-3,4-DCPG initiates a G protein-mediated signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

Caption: mGluR8 signaling cascade leading to inhibition of neurotransmitter release.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to study the effects of (S)-3,4-DCPG.

Caption: Workflow for a whole-cell patch-clamp experiment.

Experimental Workflow for Fear-Potentiated Startle

This diagram outlines the steps involved in a fear-potentiated startle experiment investigating the effect of (S)-3,4-DCPG.

Caption: Workflow for a fear-potentiated startle experiment.

Conclusion

The selective mGluR8 agonist (S)-3,4-DCPG has been a critical tool in unraveling the complex physiological roles of mGluR8. Its ability to presynaptically inhibit neurotransmitter release provides a mechanism for its observed neuroprotective, anticonvulsant, anxiolytic, and therapeutic effects in models of various neurological and psychiatric disorders. This technical guide consolidates the current understanding of mGluR8 activation by (S)-3,4-DCPG, providing a valuable resource for researchers and drug development professionals. The detailed experimental protocols and structured quantitative data aim to facilitate the design of future studies and accelerate the development of novel therapeutics targeting the mGluR8 receptor. Further research is warranted to fully elucidate the therapeutic potential of mGluR8 agonists in a clinical setting.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of (S)-3,4-Dicarboxyphenylglycine (DCPG) Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,4-Dicarboxyphenylglycine, commonly known as (S)-3,4-DCPG, is a potent and highly selective agonist for the metabotropic glutamate receptor 8a (mGluR8a). As a member of the group III metabotropic glutamate receptors, mGluR8a plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation by (S)-3,4-DCPG initiates a cascade of intracellular signaling events that are of significant interest for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by (S)-3,4-DCPG activation of mGluR8a, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of mGluR8a Activation

Activation of the mGluR8a receptor by (S)-3,4-DCPG primarily initiates signaling through its coupling to the Gαi/o subunit of heterotrimeric G-proteins. This interaction triggers a cascade of downstream events, leading to the modulation of several key intracellular signaling pathways. The principal pathways identified are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: (S)-3,4-DCPG has been shown to influence the phosphorylation state of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway.

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits, dissociated from the Gαi/o subunit upon receptor activation, can directly bind to and activate GIRK channels, leading to neuronal hyperpolarization.

These pathways are interconnected and can exhibit crosstalk, resulting in a complex and nuanced cellular response to mGluR8a activation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activation of mGluR8a and its downstream signaling pathways by (S)-3,4-DCPG. It is important to note that while the potency of (S)-3,4-DCPG at the mGluR8a receptor is well-defined, specific in vitro potency values (EC50/IC50) for its downstream effects are not extensively reported in publicly available literature. The in vivo dosage information provided should be interpreted with caution as it is not a direct measure of molecular potency.

Table 1: Receptor Activation

| Ligand | Receptor | Assay Type | Cell Line | Potency (EC50) | Reference |

| (S)-3,4-DCPG | Human mGluR8a | Glutamate/aspartate transporter co-expression | AV12-664 | 31 ± 2 nM | [1] |

Table 2: Electrophysiological Effects

| Ligand | Preparation | Effect | Potency (EC50) | Reference |

| (S)-3,4-DCPG | Neonatal rat spinal cord | Depression of fDR-VRP (high-affinity) | 1.3 ± 0.2 µM | [1] |

| (S)-3,4-DCPG | Neonatal rat spinal cord | Depression of fDR-VRP (low-affinity) | 391 ± 81 µM | [1] |

Table 3: In Vivo Studies

| Ligand | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| (S)-3,4-DCPG | Male Wistar rats | Intracerebroventricular | 5, 10, 20 mg/kg (ip) | No significant effect on sleep and wakefulness | [2] |

| (RS)-3,4-DCPG | Male mice | Intraperitoneal | 5, 10, 20 mg/kg | No significant behavioral changes in agonistic encounters | [3] |

| (S)-3,4-DCPG | Male Wistar rats | Intra-accumbal | 0.03, 0.3, 3 µ g/0.5 µL | Dose-dependent reduction in the acquisition of morphine-induced conditioned place preference |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Downstream signaling of (S)-3,4-DCPG via mGluR8a.

Caption: Workflow for adenylyl cyclase inhibition assay.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of (RS)-3,4-DCPG, a mixed AMPA antagonist/mGluR8 agonist, on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Selective Tool: A Technical Guide to the Discovery and History of (S)-3,4-DCPG as an mGluR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document details its pharmacological profile, the signaling pathways it modulates, and the key experimental protocols used to elucidate its activity.

Discovery and History: A Quest for Selectivity

The journey to identify selective ligands for the eight subtypes of metabotropic glutamate receptors has been a critical endeavor in neuroscience research. The breakthrough for mGluR8 came in 2001 when Thomas and colleagues reported the discovery of (S)-3,4-DCPG.[1] This compound emerged from a screening of phenylglycine derivatives and was found to be a highly potent and selective agonist for the human mGluR8a receptor subtype.[1]

Initial studies using cloned human mGlu receptors expressed in AV12-664 cells revealed that (S)-3,4-DCPG possessed a nanomolar potency at mGluR8a, with significantly weaker effects on all other mGlu receptor subtypes.[1] This high selectivity marked a significant advancement, providing the scientific community with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of mGluR8. Subsequent research has utilized (S)-3,4-DCPG to explore the function of mGluR8 in various neurological and psychiatric conditions, including anxiety, Parkinson's disease, and epilepsy.[2][3]

Pharmacological Profile of (S)-3,4-DCPG

The defining characteristic of (S)-3,4-DCPG is its high potency and selectivity for the mGluR8 receptor. This profile has been established through a variety of in vitro assays.

Table 1: Potency of (S)-3,4-DCPG at Human mGlu Receptor Subtypes

| Receptor Subtype | EC50 / IC50 (nM) | Reference |

| mGluR1a | >10,000 (IC50) | |

| mGluR2 | >10,000 (EC50) | |

| mGluR3 | >10,000 (EC50) | |

| mGluR4a | >3,500 (EC50) | |

| mGluR5a | >10,000 (IC50) | |

| mGluR6 | >10,000 (EC50) | |

| mGluR7a | >10,000 (EC50) | |

| mGluR8a | 31 ± 2 (EC50) | **** |

Table 2: Selectivity Profile of (S)-3,4-DCPG

| Receptor Family | Receptor Subtype | Activity | Reference |

| Metabotropic Glutamate | mGluR1-7 | >100-fold selectivity for mGluR8 | |

| Ionotropic Glutamate | NMDA | Little to no activity | |

| AMPA | The (R)-enantiomer shows antagonist activity, but the (S)-enantiomer has low affinity. | ||

| Kainate | Little to no activity |

mGluR8 Signaling Pathway

Metabotropic glutamate receptor 8 is a member of the Group III mGluRs, which are typically coupled to Gi/o proteins. Activation of mGluR8 by an agonist like (S)-3,4-DCPG initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This canonical pathway ultimately modulates downstream cellular processes, including gene expression and protein phosphorylation.

Beyond the inhibition of adenylyl cyclase, mGluR8 activation can also lead to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions contribute to the overall inhibitory effect of mGluR8 activation on neuronal excitability and neurotransmitter release.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 3. The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Cornerstone of Selectivity: An In-depth Technical Guide to (S)-3,4-DCPG's Affinity for mGluR8

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural underpinnings of the high selectivity of (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) for the metabotropic glutamate receptor 8 (mGluR8). Understanding this selective interaction is paramount for the rational design of novel therapeutic agents targeting neurological and psychiatric disorders where mGluR8 plays a modulatory role. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and computational approaches that have elucidated this crucial molecular recognition.

Executive Summary

Quantitative Pharmacological Profile of (S)-3,4-DCPG

The selectivity of (S)-3,4-DCPG for mGluR8 over other mGluR subtypes has been quantified through extensive pharmacological studies. The following tables summarize the available data on the functional potency and binding affinity of (S)-3,4-DCPG across the mGluR family.

Table 1: Functional Potency (EC50) of (S)-3,4-DCPG at Human mGluR Subtypes [1][2]

| Receptor Subtype | Agonist EC50 (nM) |

| mGluR1a | > 3,500 |

| mGluR2 | > 3,500 |

| mGluR3 | > 3,500 |

| mGluR4a | > 3,500 |

| mGluR5a | > 3,500 |

| mGluR6 | > 3,500 |

| mGluR7b | > 3,500 |

| mGluR8a | 31 |

Table 2: Binding Affinity (IC50) of (S)-3,4-DCPG at Human mGluR Subtypes [1]

| Receptor Subtype | Antagonist IC50 (µM) |

| mGluR1-7 | > 3.5 |

The Structural Basis of mGluR8 Selectivity

The landmark achievement in understanding the selectivity of (S)-3,4-DCPG was the elucidation of the co-crystal structure of the human mGluR8 ATD bound to the ligand (PDB ID: 6E9H).[3][4] This structure revealed a key conformational difference compared to other mGluR ATDs.

The binding of (S)-3,4-DCPG induces a unique "super-open" conformation of the Venus flytrap domain of mGluR8. This conformation is characterized by the largest lobe opening angle observed to date among agonist-bound mGluR ATD structures. This wide cleft is necessary to accommodate the rigid and bulky dicarboxyphenyl ring of (S)-3,4-DCPG. In contrast, the binding pockets of other mGluR subtypes are narrower, leading to steric clashes that prevent high-affinity binding of (S)-3,4-DCPG.

Homology models of other mGlu receptors based on the (S)-3,4-DCPG-bound mGluR8 ATD crystal structure have been instrumental in rationalizing this selectivity. These models demonstrate that superimposing the (S)-3,4-DCPG binding pose into the orthosteric sites of other mGluRs results in significant steric hindrance with key residues.

mGluR8 Signaling Pathway

Activation of mGluR8 by an agonist like (S)-3,4-DCPG initiates a signaling cascade characteristic of Gi/o-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of (S)-3,4-DCPG with mGluR8.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of unlabeled compounds like (S)-3,4-DCPG by measuring their ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing human mGluR8a are cultured and harvested.

-

Cells are homogenized in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, cell membranes (typically 50-100 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-L-AP4, a group III mGluR agonist) and varying concentrations of the unlabeled competitor, (S)-3,4-DCPG.

-

The incubation is carried out in a final volume of 250 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) for 60 minutes at room temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This assay measures the ability of (S)-3,4-DCPG to activate mGluR8 and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing human mGluR8a are seeded into 96-well plates and grown to near confluency.

-

-

Assay Procedure:

-

The growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

The cells are pre-incubated with varying concentrations of (S)-3,4-DCPG for 15-30 minutes.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 1-10 µM) for an additional 15-30 minutes. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels. The inhibitory effect of the mGluR8 agonist is measured against this stimulated level.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which can be based on various detection principles such as competitive enzyme immunoassay (EIA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).

-

-

Data Analysis:

-

The amount of cAMP produced is plotted against the log concentration of (S)-3,4-DCPG.

-

The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined by non-linear regression analysis of the dose-response curve.

-

Computational Approaches

Computational modeling has been indispensable in visualizing and rationalizing the structural basis of (S)-3,4-DCPG's selectivity for mGluR8.

Homology Modeling

Homology modeling was employed to build three-dimensional models of the ATDs of other mGluR subtypes using the crystal structure of the (S)-3,4-DCPG-bound mGluR8 ATD (PDB ID: 6E9H) as a template.

Workflow:

-

Template Selection: The crystal structure of the human mGluR8 ATD in complex with (S)-3,4-DCPG is used as the template.

-

Sequence Alignment: The amino acid sequences of the target mGluR ATDs (e.g., mGluR1-7) are aligned with the sequence of the mGluR8 ATD template.

-

Model Building: A 3D model of the target ATD is generated based on the alignment with the template structure. This involves copying the coordinates of the conserved regions and building the non-conserved regions (loops) using loop modeling algorithms.

-

Model Refinement: The generated model is subjected to energy minimization to relieve any steric clashes and to optimize the geometry of the structure.

-

Model Validation: The quality of the final model is assessed using various tools that check for proper stereochemistry, bond lengths, and angles.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode of (S)-3,4-DCPG within the orthosteric binding pockets of the homology models of other mGluR subtypes.

Workflow:

-

Ligand and Receptor Preparation: The 3D structure of (S)-3,4-DCPG is prepared by assigning appropriate atom types and charges. The homology models of the mGluR ATDs are prepared by adding hydrogen atoms and assigning partial charges.

-

Binding Site Definition: The orthosteric binding site in each mGluR model is defined based on the location of the co-crystallized (S)-3,4-DCPG in the mGluR8 template structure.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of (S)-3,4-DCPG within the defined binding site.

-

Scoring and Analysis: The different binding poses are scored based on a scoring function that estimates the binding affinity. The predicted binding modes are then analyzed to identify potential steric clashes and key interactions with the receptor residues. The docking results consistently show that (S)-3,4-DCPG cannot be accommodated in the binding pockets of other mGluRs without significant steric hindrance, thus providing a rationalization for its high selectivity for mGluR8.

Conclusion

The high selectivity of (S)-3,4-DCPG for mGluR8 is a direct consequence of the unique structural features of the mGluR8 amino-terminal domain. The "super-open" conformation induced upon ligand binding, a feature absent in other mGluR subtypes, provides the necessary space to accommodate the bulky dicarboxyphenyl moiety of (S)-3,4-DCPG. This detailed understanding, derived from a combination of X-ray crystallography, pharmacology, and computational modeling, provides a solid foundation for the structure-based design of novel and even more selective mGluR8 modulators for therapeutic applications. The experimental and computational protocols outlined in this guide serve as a valuable resource for researchers in the field of GPCR drug discovery.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Structural Basis for ( S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Technical Guide to its Commercial Availability, Purity, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2] This document consolidates information on its commercial availability, purity standards from various suppliers, and detailed experimental protocols for its use in research. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its application.

Commercial Availability and Purity

(S)-3,4-DCPG is readily available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for the reliability and reproducibility of experimental results. The following table summarizes the availability and purity of (S)-3,4-DCPG from prominent chemical vendors.

| Supplier | Catalog Number | Purity | Additional Information |

| Abcam | ab120006 | >99% | Potent, selective mGlu8a agonist (EC50 = 31 nM).[1] |

| Tocris Bioscience | 1302 | ≥98% (HPLC) | Displays > 100-fold selectivity over mGlu1-7.[3] |

| Cayman Chemical | 10009313 | ≥95% | Selective agonist of mGluR8. |

| MedChemExpress | HY-107517A | Not specified | Selective agonist of metabotropic glutamate receptor 8a (mGluR8a). |

| AOBIOUS | AOB8888 | 98% by HPLC | Available as the HCl salt. |

| R&D Systems | 1302 | ≥98% | Potent, selective mGlu8a agonist (EC50 = 31 nM). |

Experimental Protocols

The following protocols are derived from published research and provide a framework for utilizing (S)-3,4-DCPG in various experimental paradigms.

In Vivo Administration for Behavioral Studies

This protocol outlines the intraperitoneal administration of (S)-3,4-DCPG to rats to assess its effects on sleep architecture, as described in studies investigating its central nervous system effects.

Materials:

-

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)

-

Physiological saline (0.9% NaCl)

-

Sterile syringes and needles

-

Male Wistar rats

Procedure:

-

Preparation of (S)-3,4-DCPG Solution: Dissolve (S)-3,4-DCPG in physiological saline to achieve the desired concentrations (e.g., 5, 10, and 20 mg/kg). Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.

-

Animal Handling: Acclimate male Wistar rats to the experimental conditions to minimize stress.

-

Administration: Administer the prepared (S)-3,4-DCPG solution or vehicle (physiological saline) via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight. In the cited study, the injection was given one hour after the beginning of the light period.

-

Behavioral Observation: Following administration, monitor the animals for the desired behavioral endpoints. For sleep studies, this would involve polysomnographic recording to analyze sleep stages.

Conditioned Place Preference (CPP) Assay

This protocol describes the use of (S)-3,4-DCPG in a conditioned place preference paradigm to investigate its effects on the rewarding properties of drugs of abuse, such as morphine.

Materials:

-

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)

-

Morphine hydrochloride

-

Saline (0.9% NaCl)

-

CPP apparatus with distinct compartments

-

Male Wistar rats, surgically implanted with bilateral cannulae in the nucleus accumbens (NAc)

-

Microsyringes and infusion pumps

Procedure:

-

Pre-conditioning Phase: On day 1, allow the rats to freely explore all compartments of the CPP apparatus for 15 minutes to determine initial place preference.

-

Conditioning Phase (Acquisition):

-

On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to one of the non-preferred compartments for a set duration (e.g., 45 minutes).

-

On the intervening days, administer saline and confine the rat to the opposite compartment.

-

To test the effect of (S)-3,4-DCPG on acquisition, administer it (e.g., 0.03, 0.3, and 3 µ g/0.5 µL per side) directly into the NAc via the implanted cannulae 5 minutes before the morphine injection.

-

-

Post-conditioning Phase (Expression):

-

On the test day, place the rat in the central compartment of the apparatus and allow free access to all compartments for 15 minutes.

-

Record the time spent in each compartment.

-

To test the effect of (S)-3,4-DCPG on expression, administer it into the NAc immediately before the test session.

-

In Vitro Electrophysiology

This protocol details the application of (S)-3,4-DCPG in brain slices to study its effects on synaptic transmission and plasticity, as demonstrated in studies of the lateral amygdala.

Materials:

-

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slice preparation equipment (vibratome)

-

Electrophysiology rig with patch-clamp amplifier and data acquisition system

-

Rat brain slices (e.g., containing the lateral amygdala)

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Obtain whole-cell patch-clamp recordings from neurons within the target area.

-

Evoke synaptic responses by electrical stimulation of afferent pathways.

-

-

Drug Application: After obtaining a stable baseline recording, bath-apply (S)-3,4-DCPG at the desired concentration (e.g., 10 µM) by adding it to the perfusion solution.

-

Data Analysis: Analyze the effects of (S)-3,4-DCPG on synaptic transmission parameters such as excitatory postsynaptic current (EPSC) amplitude and paired-pulse ratio to determine its site of action (presynaptic vs. postsynaptic). The cited study indicates a presynaptic site of action.

Signaling Pathways and Experimental Workflows

(S)-3,4-DCPG-Mediated mGluR8 Signaling

(S)-3,4-DCPG is a selective agonist of the mGluR8 receptor, which is a member of the Group III metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the Gi/o signaling pathway.

Caption: (S)-3,4-DCPG activates mGluR8, leading to inhibition of adenylyl cyclase and Ca2+ channels.

Experimental Workflow for Conditioned Place Preference

The following diagram illustrates the logical flow of a conditioned place preference experiment to assess the effect of (S)-3,4-DCPG on the rewarding properties of a substance.

Caption: Workflow of a conditioned place preference experiment with (S)-3,4-DCPG.

References

- 1. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tocris.com [tocris.com]

- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in Rodents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of (S)-3,4-DCPG, a potent and selective Group III metabotropic glutamate receptor 8 (mGluR8) agonist, in rodent models.[1][2]

(S)-3,4-DCPG is a valuable pharmacological tool for investigating the role of mGluR8 in various physiological and pathological processes, including neuronal excitability, stress responses, pain perception, and neurodegenerative diseases.[1][3]

Physicochemical Properties and Solubility

(S)-3,4-DCPG is soluble in aqueous solutions and dimethyl sulfoxide (DMSO). For in vivo applications, sterile saline is a commonly used vehicle.

| Property | Value | Reference |

| Molecular Weight | 239.18 g/mol | |

| Formula | C₁₀H₉NO₆ | |

| Solubility (Water) | up to 100 mM | |

| Solubility (DMSO) | up to 25 mM | |

| Purity | ≥98% | |

| Storage | Desiccate at room temperature |

Quantitative Data Summary: In Vivo Administration Parameters

The following tables summarize the dosages and administration routes for (S)-3,4-DCPG in various rodent models based on published literature.

Table 1: Systemic Administration (Intraperitoneal - i.p.) in Mice

| Mouse Strain | Dose Range (mg/kg) | Experimental Model/Purpose | Key Findings | Reference |

| Wild-type & mGluR8 knockout | 3 - 100 | c-Fos expression in stress-related brain regions | Dose-dependent increase in c-Fos in wild-type mice, absent in knockouts. | |

| Not Specified | 1 - 10 | Neuropathic pain (Seltzer model) | Dose-dependent anti-allodynic effect (ED₅₀ ~3.5 mg/kg). | |